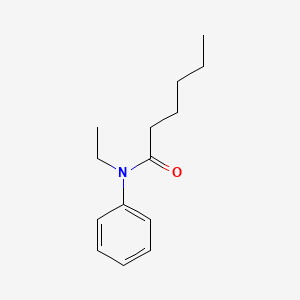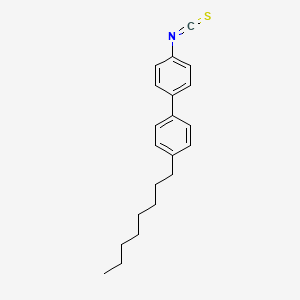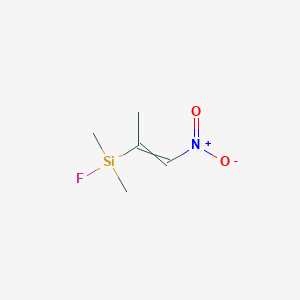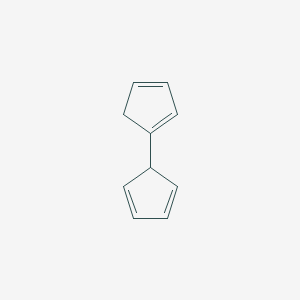
1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- is an organic compound with the molecular formula C10H8. It is a derivative of cyclopentadiene, characterized by the presence of two cyclopentadienyl rings. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- typically involves the reaction of cyclopentadiene with various reagents under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and reacts with a suitable dienophile to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the cracking of dicyclopentadiene at elevated temperatures (around 180°C) to yield cyclopentadiene, which is then further processed to obtain 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce various substituted cyclopentadienes .
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. These interactions are crucial for its reactivity and applications in catalysis and synthesis .
Comparación Con Compuestos Similares
Cyclopentadiene: A simpler analog with one cyclopentadienyl ring.
Dicyclopentadiene: A dimer of cyclopentadiene, often used as a precursor.
Tetramethylcyclopentadiene: A substituted derivative with four methyl groups.
Uniqueness: 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- is unique due to its dual cyclopentadienyl rings, which confer distinct reactivity and stability compared to its analogs. This structural feature makes it valuable in various chemical reactions and applications .
Propiedades
Número CAS |
189101-99-3 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1-cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-7,9H,8H2 |
Clave InChI |
WBLLFRNFZIMRRT-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1C2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


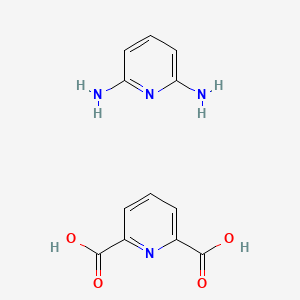
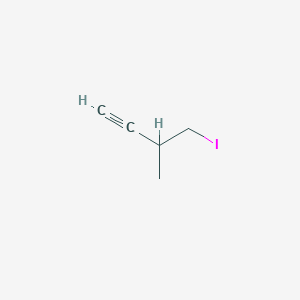

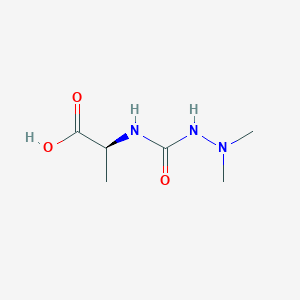
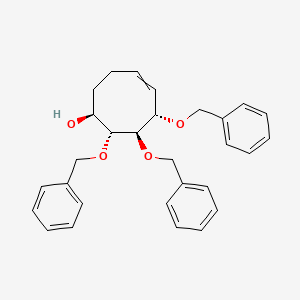
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)

![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
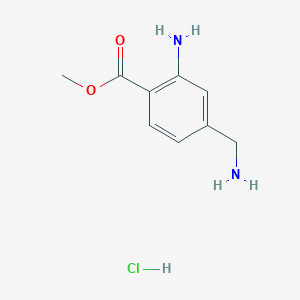
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)

